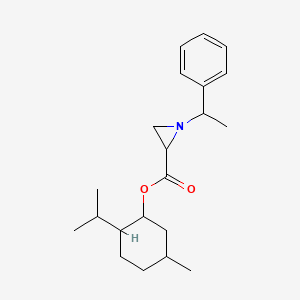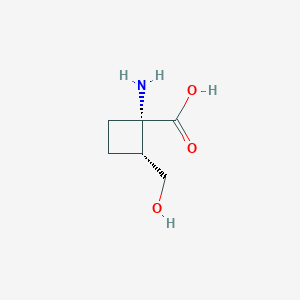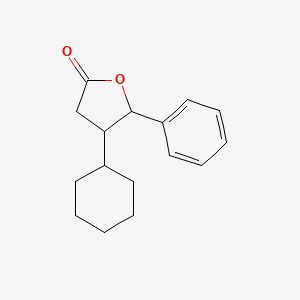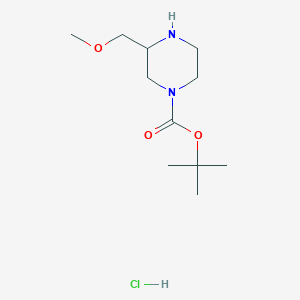
Biotin-PEG4-S-S-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG4-S-S-acid: is a cleavable reagent that efficiently introduces a biotin moiety to amine-containing biomolecules. The compound has a molecular formula of C26H46N4O9S3 and a molecular weight of 654.9 g/mol . The disulfide bond in this linker can be cleaved using reducing agents such as dithiothreitol (DTT), beta-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP) to remove the biotin label .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG4-S-S-acid involves the conjugation of biotin with a polyethylene glycol (PEG) spacer and a disulfide bond. The PEG spacer provides flexibility and water solubility, while the disulfide bond allows for cleavability under reducing conditions. The synthetic route typically involves the following steps:
- Activation of biotin with an appropriate coupling agent.
- Conjugation of the activated biotin with PEG4.
- Introduction of the disulfide bond to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of biotin.
- Efficient conjugation with PEG4 under controlled conditions.
- Purification and quality control to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Biotin-PEG4-S-S-acid undergoes several types of reactions, including:
Reduction: The disulfide bond can be cleaved using reducing agents such as DTT, BME, and TCEP
Substitution: The biotin moiety can react with amine-containing biomolecules through nucleophilic substitution.
Common Reagents and Conditions:
Reducing Agents: DTT, BME, TCEP.
Reaction Conditions: Typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-9).
Major Products Formed:
Cleavage Products: Upon reduction, the disulfide bond is cleaved, resulting in the release of biotin and PEG4 fragments.
Wissenschaftliche Forschungsanwendungen
Chemistry: Biotin-PEG4-S-S-acid is used as a biotinylation reagent to introduce biotin moieties into various molecules, facilitating their detection and purification .
Biology: In biological research, it is used to label proteins, peptides, and other biomolecules with biotin, enabling their study through techniques such as Western blotting, ELISA, and affinity purification .
Medicine: The compound is employed in the development of diagnostic assays and therapeutic agents, particularly in the context of targeted drug delivery and imaging .
Industry: this compound finds applications in the biotechnology and pharmaceutical industries for the production of biotinylated products and the development of bioconjugates .
Wirkmechanismus
Biotin-PEG4-S-S-acid exerts its effects through the biotin-streptavidin interaction. The biotin moiety binds with high affinity to streptavidin or avidin, forming a stable complex. This interaction is utilized in various applications to immobilize, detect, or purify biotinylated molecules . The disulfide bond in the linker allows for controlled release of the biotin label under reducing conditions, providing flexibility in experimental design .
Vergleich Mit ähnlichen Verbindungen
Biotin-PEG4-acid: A similar biotinylation reagent without the cleavable disulfide bond.
Biotin-PEG4-NHS Ester: Another biotinylation reagent that reacts with primary amines through an NHS ester group.
Uniqueness: Biotin-PEG4-S-S-acid is unique due to its cleavable disulfide bond, which allows for the reversible biotinylation of biomolecules. This feature provides an advantage in applications where temporary labeling is desired .
Eigenschaften
Molekularformel |
C26H46N4O9S3 |
|---|---|
Molekulargewicht |
654.9 g/mol |
IUPAC-Name |
3-[2-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C26H46N4O9S3/c31-22(4-2-1-3-21-25-20(19-40-21)29-26(35)30-25)27-7-10-37-12-14-39-16-15-38-13-11-36-9-5-23(32)28-8-18-42-41-17-6-24(33)34/h20-21,25H,1-19H2,(H,27,31)(H,28,32)(H,33,34)(H2,29,30,35) |
InChI-Schlüssel |
JHFNDTQMSDEJOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


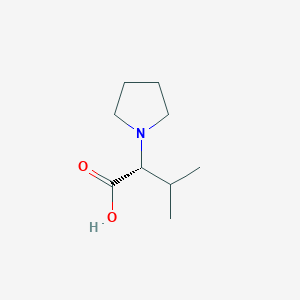
![4-Methylpyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B12281639.png)
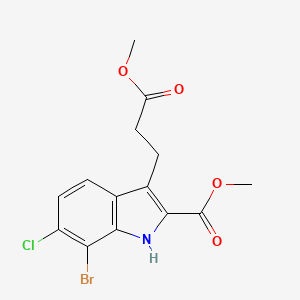
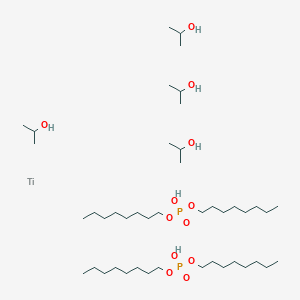

![6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12281664.png)
![4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide](/img/structure/B12281667.png)
